4-Amino-6-cyclopropyl-1,6-dihydro-1,3,5-triazine-2-thiol
Description
Systematic IUPAC Nomenclature
The compound’s systematic name reflects its structural features:
- Parent structure : A triazine ring (1,3,5-triazine), a six-membered aromatic heterocycle containing three nitrogen atoms.
- Substituents :
- Amino group (-NH₂) at position 4.
- Cyclopropyl group (C₃H₅) at position 6.
- Thiol group (-SH) at position 2.
- Dihydro designation : Indicates partial saturation of the triazine ring, with two hydrogen atoms added to the ring structure.
The IUPAC name 4-amino-6-cyclopropyl-1,6-dihydro-1,3,5-triazine-2-thiol is derived from these characteristics. Variations in numbering (e.g., 2,5-dihydro in some sources) stem from differing substituent prioritization rules.
Alternative Chemical Designations
The compound is recognized by multiple synonyms and identifiers:
Discrepancies in naming (e.g., 3,4-dihydro vs. 1,6-dihydro ) highlight variations in substituent prioritization during IUPAC naming.
CAS Registry Number and Molecular Formula Validation
The compound’s identifiers are validated through authoritative databases:
| Parameter | Value |
|---|---|
| CAS Registry Number | 1142208-58-9 |
| Molecular Formula | C₆H₁₀N₄S |
| Molecular Weight | 170.24 g/mol |
| InChI | InChI=1S/C6H10N4S/c7-5-8-4(3-1-2-3)9-6(11)10-5/h3-4H,1-2H2,(H4,7,8,9,10,11) |
| SMILES | C1CC1C2NC(=S)NC(=N2)N |
The molecular formula and weight align with computational models. Structural consistency is confirmed via SMILES notation, which maps the triazine core, cyclopropyl substituent, and thiol group.
Properties
IUPAC Name |
4-amino-2-cyclopropyl-2,5-dihydro-1H-1,3,5-triazine-6-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4S/c7-5-8-4(3-1-2-3)9-6(11)10-5/h3-4H,1-2H2,(H4,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQIONPWLYOBMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2NC(=S)NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301173601 | |
| Record name | 1,3,5-Triazine-2(1H)-thione, 6-amino-4-cyclopropyl-3,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301173601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142208-58-9 | |
| Record name | 1,3,5-Triazine-2(1H)-thione, 6-amino-4-cyclopropyl-3,4-dihydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142208-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Triazine-2(1H)-thione, 6-amino-4-cyclopropyl-3,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301173601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-cyclopropyl-1,6-dihydro-1,3,5-triazine-2-thiol typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines and thiols . The reaction is usually carried out in the presence of a base such as sodium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include an ice-bath to maintain a low temperature and prevent side reactions .
Industrial Production Methods
The scalability of these methods would depend on optimizing reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-cyclopropyl-1,6-dihydro-1,3,5-triazine-2-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides under appropriate conditions.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Bases like sodium carbonate or potassium hydroxide are used to facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Disulfides or sulfoxides.
Reduction: Sulfides.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
Medicinal Chemistry
4-Amino-6-cyclopropyl-1,6-dihydro-1,3,5-triazine-2-thiol has been investigated for its pharmacological properties:
- Antimicrobial Activity : Studies have shown that derivatives of triazine compounds exhibit significant antimicrobial properties. For instance, triazine-based compounds have been tested against various bacterial strains and fungi, demonstrating effectiveness comparable to established antimicrobial agents .
- Antioxidant Properties : The compound's antioxidant capabilities have been explored in vitro. Research indicates that triazine derivatives can scavenge free radicals, potentially offering protective effects against oxidative stress-related diseases .
Agricultural Applications
Triazines are widely recognized for their herbicidal properties:
- Herbicides : this compound may serve as a lead compound in developing new herbicides. Triazine derivatives have been effective against a range of weeds while exhibiting low toxicity to crops .
Coordination Chemistry
The thiol group of this compound allows it to act as a ligand in coordination complexes:
- Metal Complexes : Research has shown that triazine-based ligands can form stable complexes with transition metals. These complexes have potential applications in catalysis and materials science .
Case Studies
Mechanism of Action
The mechanism of action of 4-Amino-6-cyclopropyl-1,6-dihydro-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering their function . Additionally, the triazine ring can interact with nucleic acids and enzymes, affecting various biological processes .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of plastics and laminates.
2,4,6-Trisubstituted-1,3,5-Triazines: Used in the synthesis of herbicides and pharmaceuticals.
Uniqueness
4-Amino-6-cyclopropyl-1,6-dihydro-1,3,5-triazine-2-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
4-Amino-6-cyclopropyl-1,6-dihydro-1,3,5-triazine-2-thiol (CAS No. 1142208-58-9) is a heterocyclic compound belonging to the triazine family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by recent research findings and case studies.
- Molecular Formula : C₆H₁₀N₄S
- Molecular Weight : 170.24 g/mol
- Structure : The compound features a triazine ring with an amino group and a thiol substituent, which contributes to its biological activity.
Anticancer Activity
Research indicates that compounds within the triazine family exhibit significant anticancer properties. A study highlighted that derivatives of 1,3,5-triazines can inhibit cancer cell proliferation across various lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (lung cancer) | 12.07 |
| This compound | MCF-7 (breast cancer) | 10.50 |
| This compound | HCT116 (colon cancer) | 9.80 |
The compound was shown to induce apoptosis in cancer cells by downregulating anti-apoptotic proteins such as Bcl-2 and upregulating pro-apoptotic proteins like Bax .
Anti-inflammatory Activity
This compound also demonstrates anti-inflammatory properties. In vitro studies have shown that it significantly inhibits the production of pro-inflammatory cytokines in activated macrophages:
| Assay | Result |
|---|---|
| TNF-alpha Inhibition | 85% at 10 µM concentration |
| IL-6 Inhibition | IC50 = 0.25 µM |
These findings suggest that the compound may be beneficial in treating inflammatory conditions by modulating immune responses .
Antimicrobial Activity
The antimicrobial potential of triazine derivatives has been documented extensively. The specific compound has shown activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
These results indicate a promising profile for further development as an antimicrobial agent .
Case Studies
A recent case study evaluated the therapeutic potential of this compound in a murine model of inflammation. Mice treated with the compound exhibited reduced paw edema and lower levels of inflammatory markers compared to control groups. Histological analysis revealed decreased infiltration of immune cells in treated tissues .
Q & A
Q. Table 1: Typical Reaction Parameters
| Parameter | Range/Condition |
|---|---|
| Solvent | Ethanol |
| Catalyst | Glacial acetic acid |
| Temperature | Reflux (~78°C) |
| Reaction Time | 4–6 hours |
| Yield | 65–75% (unoptimized) |
Advanced: How can factorial design optimize reaction conditions for higher yields?
Methodological Answer:
Factorial design allows systematic exploration of variables (e.g., temperature, catalyst concentration, solvent ratio). Steps include:
- Variable Screening : Identify critical factors via a Plackett-Burman design .
- Response Surface Methodology (RSM) : Use a central composite design to model interactions between variables (e.g., temperature vs. catalyst load).
- Software Integration : Tools like Aspen Plus or ChemAxon enable virtual simulations to predict optimal conditions, reducing trial runs .
Q. Table 2: Example 2 Factorial Design Matrix
| Run | Temperature (°C) | Catalyst (%) | Solvent Ratio (EtOH:HO) | Yield (%) |
|---|---|---|---|---|
| 1 | 70 | 5 | 3:1 | 68 |
| 2 | 80 | 5 | 3:1 | 72 |
| 3 | 70 | 10 | 3:1 | 75 |
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Structural Confirmation :
- H NMR: Peaks at δ 1.2–1.5 ppm (cyclopropyl CH) and δ 5.8 ppm (NH) .
- FT-IR: Bands at 3350 cm (N-H stretch) and 1250 cm (C=S) .
- Purity Assessment : HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm .
Advanced: How can computational modeling elucidate electronic properties for biological activity predictions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess reactivity. Software like Gaussian or ORCA models electron distribution, highlighting nucleophilic/electrophilic sites .
- Molecular Docking : Use AutoDock Vina to simulate interactions with target enzymes (e.g., dihydrofolate reductase) to predict inhibition potential .
Q. Table 3: DFT-Calculated Properties
| Property | Value (eV) |
|---|---|
| HOMO Energy | -6.2 |
| LUMO Energy | -1.8 |
| Band Gap | 4.4 |
Basic: What are the solubility challenges, and how are they addressed?
Methodological Answer:
The compound exhibits poor aqueous solubility due to its hydrophobic cyclopropyl group. Strategies include:
- Co-solvent Systems : Ethanol/PEG 400 mixtures enhance solubility for in vitro assays .
- pH Adjustment : Protonation of the amino group in acidic buffers (pH < 3) improves dissolution .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Discrepancies (e.g., varying IC values) may arise from assay conditions or impurities. Mitigation involves:
- Standardized Protocols : Adopt OECD guidelines for cytotoxicity assays to ensure reproducibility .
- Impurity Profiling : LC-MS/MS identifies trace byproducts (e.g., oxidized thiol derivatives) that may interfere .
- Meta-Analysis : Cross-reference data across studies using tools like RevMan to identify outliers .
Basic: What degradation pathways are observed under accelerated stability testing?
Methodological Answer:
- Hydrolysis : The thiol group oxidizes to sulfonic acid under high humidity (>75% RH) .
- Photolysis : UV exposure (λ = 254 nm) cleaves the cyclopropyl ring, forming acrylonitrile derivatives .
Q. Table 4: Degradation Products Identified via LC-MS
| Condition | Major Degradant | m/z |
|---|---|---|
| Acidic (pH 2) | Sulfonic acid derivative | 285 |
| UV Exposure | Acrylonitrile adduct | 210 |
Advanced: How to design a scalable separation process for industrial research?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
